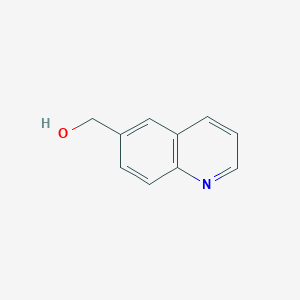

6-Quinolinylmethanol

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

quinolin-6-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c12-7-8-3-4-10-9(6-8)2-1-5-11-10/h1-6,12H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQEJIIUSNDZIGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)CO)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363873 | |

| Record name | 6-quinolinylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100516-88-9 | |

| Record name | 6-Quinolinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100516-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-quinolinylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Quinolinemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Quinoline Scaffold as a Cornerstone of Medicinal Chemistry

An In-Depth Technical Guide to the Discovery and Historical Synthesis of 6-Quinolinylmethanol

Quinoline, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents one of the most significant structural motifs in medicinal chemistry.[1][2] First isolated from coal tar in 1834, its versatile scaffold is found in a plethora of natural alkaloids, most notably the antimalarial agent quinine.[1] This foundational discovery paved the way for the development of a vast library of synthetic quinoline-based compounds with a broad spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2][3][4][5]

Within this vital class of compounds, this compound (CAS 100516-88-9) has emerged as a crucial pharmaceutical intermediate.[6] While not a therapeutic agent itself, its functionalized structure serves as a versatile and indispensable building block for constructing more complex drug candidates.[6][7][8] The hydroxymethyl group at the 6-position provides a reactive handle for elaboration, enabling medicinal chemists to explore structure-activity relationships and develop novel therapeutics, particularly in the realm of kinase inhibitors.[9] This guide provides a technical overview of the historical synthetic strategies that enabled the creation of the quinoline core and the subsequent functional group manipulations required to produce this compound.

Pioneering the Quinoline Core: Classic Name Reactions

The late 19th century was a fertile period for synthetic organic chemistry, yielding several robust methods for constructing the quinoline ring system from simple aromatic amines. These foundational reactions, while often requiring harsh conditions, were instrumental in the initial exploration of quinoline chemistry and remain relevant for their ingenuity and directness.

The Skraup Synthesis (1880)

Developed by Zdenko Hans Skraup, this was one of the first and most direct methods for synthesizing quinoline itself.[10] The archetypal reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[10][11] The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring.[12] While effective for unsubstituted quinolines, the reaction is notoriously exothermic and can be violent, often requiring moderators like ferrous sulfate.[10]

The Doebner-von Miller Reaction (1881)

A significant and more versatile extension of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones in place of glycerol.[13][14][15] This modification allows for the synthesis of a wider variety of substituted quinolines. The reaction is catalyzed by strong Brønsted or Lewis acids and is believed to proceed through a complex pathway involving conjugate addition, fragmentation, and recombination.[13][16] This method is particularly relevant to the synthesis of 6-substituted quinolines, as starting with a para-substituted aniline (e.g., p-toluidine) directs the formation of the corresponding 6-substituted product.[17]

The Combes Synthesis (1888)

The Combes synthesis provides a route to 2,4-disubstituted quinolines by reacting an arylamine with a β-diketone under acidic conditions.[1][18] The reaction involves the initial formation of a β-amino enone (a Schiff base intermediate), which is then cyclized and dehydrated using a strong acid like concentrated sulfuric acid.[12][18] The regioselectivity is influenced by the steric and electronic properties of the substituents on both the aniline and the diketone.[18]

Table 1: Comparison of Historical Quinoline Synthesis Methods

| Synthesis Method | Year | Starting Materials | Key Reagents/Conditions | Typical Products |

| Skraup | 1880 | Aniline, Glycerol | Conc. H₂SO₄, Oxidizing Agent (e.g., Nitrobenzene) | Unsubstituted or simple quinolines |

| Doebner-von Miller | 1881 | Aniline, α,β-Unsaturated Carbonyl | Strong Acid (HCl, H₂SO₄) or Lewis Acid (ZnCl₂) | Substituted quinolines (e.g., 2-methyl, 4-methyl) |

| Combes | 1888 | Aniline, β-Diketone | Strong Acid (Conc. H₂SO₄, PPA) | 2,4-Disubstituted quinolines |

| Friedländer | 1882 | o-Aminobenzaldehyde or Ketone | Aldehyde or Ketone with α-methylene group, Base | 2,3-Disubstituted quinolines |

| Pfitzinger | 1886 | Isatin, Carbonyl Compound | Strong Base (e.g., KOH) | Quinoline-4-carboxylic acids |

Strategic Synthesis of this compound

The synthesis of this compound is not documented as a singular discovery event but rather as a logical application of established synthetic transformations. Historically, two primary retrosynthetic pathways from simple, substituted anilines are most viable. Both routes rely on first constructing a quinoline ring with a suitable functional group precursor at the 6-position, followed by its conversion to the required hydroxymethyl group.

Caption: Plausible historical synthetic pathways to this compound.

Route A: Synthesis via 6-Methylquinoline Intermediate

This approach leverages the availability of p-toluidine as a starting material to first construct the 6-methylquinoline core, which is then functionalized.

Step 1: Synthesis of 6-Methylquinoline (Doebner-von Miller Reaction)

This protocol is adapted from established procedures for synthesizing substituted quinolines.[17] The reaction of p-toluidine with an α,β-unsaturated aldehyde like crotonaldehyde under acidic conditions yields the desired 6-methyl-substituted quinoline derivative.

-

Protocol Details:

-

To a round-bottom flask equipped with a reflux condenser, add p-toluidine and concentrated hydrochloric acid in a suitable solvent like water or ethanol.

-

Heat the mixture to reflux to form the aniline hydrochloride salt.

-

Slowly add crotonaldehyde dropwise to the refluxing solution over a period of 1-2 hours. An oxidizing agent (historically, arsenic acid or the aniline itself serves this role) is required.

-

Continue refluxing for an additional 4-6 hours. The reaction mixture will darken significantly, often forming tars, a common issue with this synthesis.[19]

-

After cooling, the mixture is carefully made basic with a concentrated sodium hydroxide solution.

-

The product, 6-methylquinoline, is isolated via steam distillation from the basic mixture.

-

Further purification can be achieved by extraction into an organic solvent, followed by distillation or crystallization.

-

Step 2: Conversion of 6-Methylquinoline to this compound

Direct oxidation of the methyl group to an alcohol is challenging. A more controlled historical approach involves oxidation to the aldehyde, followed by reduction.

-

Protocol Details (Oxidation to Aldehyde):

-

While modern methods like photocatalytic oxidation with TiO₂ are known to be effective,[20] a classic approach would involve a milder chemical oxidant selective for the benzylic position, such as selenium dioxide (SeO₂) or chromium trioxide (CrO₃) in acetic anhydride.

-

6-Methylquinoline is heated with the chosen oxidant in a suitable solvent system.

-

Upon completion, the reaction is quenched, and the product, quinoline-6-carbaldehyde, is isolated and purified, often by chromatography.

-

-

Protocol Details (Reduction to Alcohol):

-

The isolated quinoline-6-carbaldehyde is dissolved in a solvent like methanol or ethanol.

-

A reducing agent such as sodium borohydride (NaBH₄) is added portion-wise at 0 °C.

-

The reaction is stirred until completion (monitored by TLC).

-

Standard aqueous work-up and extraction with an organic solvent (e.g., ethyl acetate) yields the crude this compound.

-

Final purification is achieved by recrystallization or column chromatography.

-

Route B: Synthesis via Quinoline-6-carboxylic Acid Intermediate

This pathway involves forming the quinoline ring with a carboxylic acid group at the 6-position, which is then reduced.

Step 1: Synthesis of Quinoline-6-carboxylic Acid

This can be achieved using a Pfitzinger-type reaction with an isatin derived from p-aminobenzoic acid or by direct oxidation of 6-methylquinoline.

Step 2: Reduction of Quinoline-6-carboxylic Acid

Carboxylic acids can be directly reduced, but a common and highly effective two-step procedure involves esterification followed by reduction.

-

Protocol Details (Esterification):

-

Quinoline-6-carboxylic acid is suspended in methanol.[21]

-

The mixture is cooled to 0 °C, and thionyl chloride is added dropwise.[21]

-

The reaction is heated (e.g., to 50 °C) and stirred for several hours until the starting material is consumed.[21]

-

The reaction is neutralized with a saturated aqueous sodium bicarbonate solution.

-

The product, methyl quinoline-6-carboxylate, is extracted with an organic solvent like dichloromethane, dried, and concentrated to yield the ester.[21]

-

-

Protocol Details (Reduction of Ester):

-

The methyl quinoline-6-carboxylate is dissolved in an anhydrous ether solvent (e.g., diethyl ether or THF) under an inert atmosphere.

-

A solution or suspension of a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), is added cautiously at 0 °C.

-

The reaction is stirred and allowed to warm to room temperature.

-

Upon completion, the reaction is carefully quenched (e.g., by sequential addition of water and NaOH solution).

-

The resulting salts are filtered off, and the organic solution is dried and concentrated to afford this compound.

-

Caption: Simplified mechanism of the Doebner-von Miller quinoline synthesis.

The Role of this compound in Modern Drug Discovery

The historical synthetic routes laid the groundwork for producing this compound and its derivatives, which are now recognized as valuable intermediates in modern drug development.[6] The quinoline scaffold is considered a "privileged structure" because it can bind to a variety of biological targets with high affinity.[2][5] The hydroxymethyl group of this compound provides a key point for chemical modification, allowing for the synthesis of libraries of compounds to screen for biological activity. Notably, derivatives incorporating the this compound framework have been investigated as potent and selective inhibitors of c-Met kinase, a receptor tyrosine kinase implicated in tumor growth and metastasis.[9] The ability to readily access this intermediate through scalable synthetic routes is therefore critical to advancing research in oncology and other therapeutic areas.

Conclusion

The story of this compound is intrinsically linked to the foundational discoveries in heterocyclic chemistry from over a century ago. Classic name reactions like the Skraup and Doebner-von Miller syntheses provided the initial means to construct the essential quinoline core from basic starting materials. Subsequent application of standard organic transformations—oxidation of a methyl group or reduction of a carboxylic acid—enabled the targeted synthesis of this specific, functionalized intermediate. Today, this compound stands as a testament to this chemical legacy, serving as a vital and versatile building block for the creation of next-generation therapeutics, bridging the gap from historical synthesis to modern medicinal chemistry.

References

- 1. iipseries.org [iipseries.org]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 4. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. 6-Hydroxymethylquinoline | C10H9NO | CID 1514385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 6-Hydroxymethylquinoline | C10H9NO | CID 1514385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Skraup reaction - Wikipedia [en.wikipedia.org]

- 11. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 12. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 13. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. synarchive.com [synarchive.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. scispace.com [scispace.com]

- 18. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 19. benchchem.com [benchchem.com]

- 20. Oxidation of 6- and 8-methylquinolines upon UV-illumination in the presence of a powder of TiO2 photocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. METHYL QUINOLINE-6-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

Physicochemical properties of 6-Quinolinylmethanol

An In-depth Technical Guide to the Physicochemical Properties of 6-Quinolinylmethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 6-(hydroxymethyl)quinoline, is a key heterocyclic building block in medicinal chemistry and materials science.[1][2] As a derivative of quinoline, a scaffold present in numerous natural alkaloids and synthetic compounds with diverse biological activities, this compound serves as a crucial intermediate for the synthesis of novel therapeutic agents and functional materials.[3] Understanding its fundamental physicochemical properties is not merely an academic exercise; it is a prerequisite for its effective application in research and development. These properties govern its reactivity, solubility, stability, and bioavailability, directly influencing experimental design, from synthetic route optimization to the formulation of compounds for biological screening.

This guide provides a comprehensive overview of the core physicochemical characteristics of this compound. It is designed to equip researchers, chemists, and drug development professionals with the technical data and field-proven insights necessary to handle, analyze, and utilize this compound with confidence and precision. We will delve into its structural and electronic properties through spectroscopic analysis, outline its solubility and stability profiles, and provide standardized protocols for its characterization.

Chemical Identity and Core Physicochemical Properties

This compound is a solid organic compound characterized by a quinoline ring substituted with a hydroxymethyl group at the 6-position.[1][2] This structure imparts a unique combination of aromaticity, basicity (due to the nitrogen atom in the quinoline ring), and the reactivity of a primary alcohol.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 100516-88-9 | [1][4] |

| Molecular Formula | C₁₀H₉NO | [1][2][4] |

| Molecular Weight | 159.18 g/mol | [1][2][5] |

| Appearance | Pink or white solid | [1][6] |

| Melting Point | 79.5 - 80.5 °C | [1] |

| Boiling Point | 334.8 ± 17.0 °C (Predicted) | [1] |

| Density | 1.218 ± 0.06 g/cm³ | [1] |

| pKa (alcohol proton) | 14.02 ± 0.10 (Predicted) | [1] |

| XLogP3 | 1.3 - 1.73 | [1] |

Causality Insight: The XLogP3 value, a measure of lipophilicity, suggests that this compound has moderate lipid solubility. This is a critical parameter in drug development, as it influences the compound's ability to cross cell membranes and its overall pharmacokinetic profile. The pKa of the alcohol proton is high, typical for primary alcohols, indicating it will only be deprotonated under strongly basic conditions. The quinoline nitrogen, with a pKa around 4.9 (for the parent quinoline), will be protonated under acidic conditions.[7]

Solubility Profile

The solubility of a compound is fundamental to its application in both synthesis and biological assays. Inadequate solubility can hinder reaction kinetics and lead to unreliable results in screening. This compound exhibits solubility in a range of common laboratory solvents.

Quantitative Solubility Data:

Expertise & Experience: The enhanced solubility in dilute acid compared to water is due to the protonation of the basic quinoline nitrogen, forming a more polar hydrochloride salt. When designing experiments, particularly for biological assays requiring aqueous buffers, preparing a concentrated stock solution in an organic solvent like methanol or DMSO and then diluting it into the aqueous medium is a standard and effective practice.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is indispensable for verifying the identity, purity, and structure of a chemical compound. The following sections detail the expected spectral characteristics of this compound and provide standardized protocols for data acquisition.

Workflow for Physicochemical Characterization

The following diagram outlines a logical workflow for the comprehensive characterization of a newly synthesized or procured batch of this compound.

Caption: A standard workflow for the physicochemical characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure.

-

¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons on the quinoline ring system, a singlet for the methylene (-CH₂-) protons, and a broad singlet for the hydroxyl (-OH) proton. The aromatic protons will exhibit complex splitting patterns (doublets, triplets, multiplets) based on their coupling with adjacent protons.

-

¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts will differentiate the aromatic carbons from the aliphatic methylene carbon.

Step-by-Step Protocol for NMR Sample Preparation:

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble, such as Chloroform-d (CDCl₃) or DMSO-d₆.

-

Sample Weighing: Accurately weigh 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean NMR tube.

-

Internal Standard: Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to calibrate the chemical shift to 0 ppm.

-

Analysis: Vortex the sample gently to ensure homogeneity. Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C spectra. The use of 2D NMR techniques like HSQC and HMBC can further confirm assignments.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Characteristic Peaks:

-

O-H Stretch: A broad peak in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

C-H Stretch (Aromatic): Peaks typically appearing just above 3000 cm⁻¹.

-

C=C and C=N Stretch (Aromatic Ring): A series of sharp peaks in the 1400-1600 cm⁻¹ region.

-

C-O Stretch (Alcohol): A strong peak in the 1000-1200 cm⁻¹ region.

Step-by-Step Protocol for FTIR Analysis (Melt):

-

Instrument Preparation: Ensure the ATR (Attenuated Total Reflectance) crystal or capillary cell is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Background Scan: Perform a background scan to capture the spectrum of the ambient environment, which will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound onto the ATR crystal. If using a melt technique with a capillary cell, gently heat the sample to its melting point.[2][5]

-

Data Acquisition: Acquire the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

Data Processing: Label the significant peaks and compare them to reference spectra to confirm the presence of key functional groups.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the aromatic quinoline system. It is also a valuable tool for quantitative analysis. Quinoline derivatives typically exhibit multiple absorption bands in the UV region.[10][11]

Step-by-Step Protocol for UV-Vis Analysis:

-

Solvent Selection: Use a UV-grade solvent that does not absorb in the region of interest (e.g., methanol, ethanol).

-

Stock Solution Preparation: Prepare a stock solution of known concentration by accurately weighing the compound and dissolving it in a precise volume of the solvent.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to create standards for a calibration curve if quantitation is desired.

-

Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer (this is the blank).

-

Sample Measurement: Measure the absorbance of each standard and the unknown sample, scanning across a wavelength range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).

Synthesis, Stability, and Applications

Synthetic Route Overview

A common method for synthesizing this compound involves the reduction of a corresponding carbonyl compound, such as an ester or an aldehyde. For instance, it can be prepared by the reduction of ethyl quinoline-6-carboxylate using a reducing agent like diisobutylaluminum hydride (DIBAL).[12]

Causality Insight: The choice of reducing agent is critical. Stronger agents like lithium aluminum hydride (LiAlH₄) could potentially reduce the quinoline ring, leading to undesired byproducts. DIBAL is often chosen for its milder nature and higher selectivity for esters at low temperatures.

Stability and Storage

-

Stability: this compound is generally stable under standard laboratory conditions. However, like many alcohols, it can be susceptible to oxidation over time, especially if exposed to air and light.

-

Storage: For long-term storage, it is recommended to keep the compound in a tightly sealed container, protected from light, and under an inert atmosphere (e.g., nitrogen or argon).[13] Store in a cool, dry place.

Applications in Drug Discovery

The true value of this compound lies in its role as a versatile synthetic intermediate. The hydroxyl group provides a reactive handle for a wide array of chemical transformations, allowing for its incorporation into larger, more complex molecules with potential therapeutic value.

Caption: Role of this compound as a key intermediate in synthetic chemistry.

Safety and Handling

According to its Safety Data Sheet (SDS), this compound is considered hazardous.[13]

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][13]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid ingestion and inhalation.[13]

-

First Aid: In case of contact, wash skin immediately with plenty of water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if symptoms persist.[13]

Conclusion

This compound is a valuable chemical entity whose utility is deeply rooted in its physicochemical properties. Its defined melting point, characteristic spectroscopic signature, and predictable solubility provide the necessary foundation for its reliable use in complex synthetic endeavors. By understanding and applying the principles and protocols outlined in this guide, researchers can effectively leverage this compound as a building block to drive innovation in drug discovery and materials science, ensuring both the quality of their research and the safety of their practice.

References

- 1. echemi.com [echemi.com]

- 2. 6-Hydroxymethylquinoline | C10H9NO | CID 1514385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. 6-Hydroxymethylquinoline | C10H9NO | CID 1514385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. mVOC 4.0 [bioinformatics.charite.de]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. imanagerpublications.com [imanagerpublications.com]

- 11. Quinoline, 6-methoxy- [webbook.nist.gov]

- 12. prepchem.com [prepchem.com]

- 13. fishersci.com [fishersci.com]

Spectroscopic Data for 6-Quinolinylmethanol: A Technical Guide

Introduction

6-Quinolinylmethanol, also known as 6-(hydroxymethyl)quinoline, is a heterocyclic aromatic compound with the chemical formula C₁₀H₉NO.[1] As a derivative of quinoline, a structural motif present in numerous pharmacologically active compounds, this compound serves as a valuable building block in medicinal chemistry and materials science.[2] Accurate structural elucidation and confirmation are paramount for any research or development application. This guide provides an in-depth analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this molecule.

The methodologies and interpretations presented herein are designed for researchers, scientists, and drug development professionals, blending foundational principles with practical, field-proven insights. While direct experimental spectra for this specific compound are not universally published, this guide synthesizes data from analogous structures and predictive models to offer a robust characterization framework.

Molecular Structure and Spectroscopic Rationale

The unique electronic environment of this compound, arising from the fusion of a benzene ring with a pyridine ring and the presence of a hydroxymethyl substituent, gives rise to a distinct spectroscopic fingerprint. Understanding this structure is the first step in interpreting its spectral data.

Diagram 1: Molecular Structure and Atom Numbering

A clear visualization of the molecule's structure, with standardized numbering for the quinoline ring system, is essential for assigning spectroscopic signals.

Caption: Structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a complete structural assignment can be made.

¹H NMR Analysis (Predicted)

The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. The aromatic protons of the quinoline ring will appear in the downfield region (typically 7.0-9.0 ppm) due to the deshielding effect of the ring current. The methylene (-CH₂-) protons and the hydroxyl (-OH) proton will appear further upfield.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| H2 | ~8.8-8.9 | dd | J ≈ 4.2, 1.7 | Adjacent to N (strong deshielding), coupled to H3 and H4. |

| H8 | ~8.1-8.2 | d | J ≈ 8.3 | Ortho to N, coupled to H7. |

| H4 | ~8.0-8.1 | dd | J ≈ 8.3, 1.7 | Peri to N, coupled to H3 and H2. |

| H5 | ~7.8-7.9 | d | J ≈ 8.5 | Coupled to H7. |

| H7 | ~7.6-7.7 | dd | J ≈ 8.5, 2.0 | Coupled to H5 and H8. |

| H3 | ~7.3-7.4 | dd | J ≈ 8.3, 4.2 | Coupled to H2 and H4. |

| -CH₂- | ~4.9-5.0 | s | - | Benzylic protons adjacent to an electronegative oxygen. |

| -OH | Variable (~2.0-4.0) | br s | - | Chemical shift is concentration and temperature-dependent; broad signal due to exchange. |

Note: Predictions are based on analysis of similar structures like 6-methylquinoline and other substituted quinolines.[3][4]

¹³C NMR Analysis (Predicted)

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The low natural abundance (1.1%) and lower gyromagnetic ratio of ¹³C result in a less sensitive experiment than ¹H NMR, but it provides crucial data on the carbon skeleton.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C2 | ~150.0 | Iminyl carbon adjacent to N. |

| C8a | ~147.5 | Quaternary carbon at the ring junction, adjacent to N. |

| C4 | ~136.0 | Aromatic CH. |

| C6 | ~135.5 | Quaternary aromatic carbon bearing the -CH₂OH group. |

| C4a | ~129.0 | Quaternary carbon at the ring junction. |

| C8 | ~128.5 | Aromatic CH. |

| C5 | ~128.0 | Aromatic CH. |

| C7 | ~126.5 | Aromatic CH. |

| C3 | ~121.5 | Aromatic CH. |

| -CH₂OH | ~64.5 | Aliphatic carbon bonded to oxygen. |

Note: Predictions are based on established substituent effects on the quinoline ring system.

Methodology for NMR Data Acquisition

A standardized protocol ensures data reproducibility and quality. The following is a generalized workflow for acquiring high-resolution NMR spectra for a small molecule like this compound.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; deuterated solvents are used to avoid large interfering signals from the solvent itself.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as a reference point.

-

Transfer the solution to a clean, dry 5 mm NMR tube. It is often beneficial to filter the solution through a small plug of cotton or glass wool in a pipette to remove any particulate matter.[5]

-

-

Instrument Setup & Data Acquisition:

-

Insert the sample into the NMR spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for any magnetic field drift.

-

Shim the magnetic field to optimize its homogeneity across the sample, which is crucial for achieving sharp, well-resolved peaks.

-

Acquire the ¹H spectrum. A typical experiment involves a short radiofrequency pulse followed by the acquisition of the free induction decay (FID) signal.

-

Acquire the ¹³C spectrum. Due to the lower sensitivity, more scans are typically required to achieve a good signal-to-noise ratio. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to convert the time-domain signal into the frequency-domain spectrum.

-

Phase-correct the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

Integrate the signals in the ¹H spectrum to determine the relative ratios of protons.

-

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. It is an excellent tool for identifying the functional groups present in a molecule.[6]

Vibrational Analysis (Predicted)

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its hydroxyl group, aromatic ring, and C-O bond.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

|---|---|---|---|

| ~3400-3200 | O-H stretch (alcohol) | Strong, Broad | Characteristic of hydrogen-bonded hydroxyl groups. |

| ~3100-3000 | C-H stretch (aromatic) | Medium | Associated with the sp² C-H bonds of the quinoline ring. |

| ~2950-2850 | C-H stretch (aliphatic) | Medium | Associated with the sp³ C-H bonds of the methylene group. |

| ~1600, 1500, 1450 | C=C and C=N stretch (aromatic ring) | Medium-Strong | Skeletal vibrations of the quinoline ring system. |

| ~1050-1000 | C-O stretch (primary alcohol) | Strong | Characteristic stretching vibration of the C-O single bond. |

| ~900-675 | C-H bend (out-of-plane) | Strong | Bending vibrations of aromatic C-H bonds, sensitive to substitution patterns. |

Note: Predictions are based on characteristic IR absorption frequencies for functional groups and data from similar quinoline structures.[7][8]

Methodology for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.

-

Sample Preparation:

-

Ensure the this compound sample is a dry, solid powder. No special preparation is needed beyond ensuring purity.

-

-

Instrument Setup & Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal. This is crucial as it is subtracted from the sample spectrum to remove signals from atmospheric CO₂ and water vapor.

-

Place a small amount of the solid sample directly onto the ATR crystal surface.

-

Apply pressure using the instrument's anvil to ensure firm and uniform contact between the sample and the crystal.

-

Acquire the sample spectrum. The instrument directs an IR beam into the crystal, where it reflects internally and a portion of its energy (the evanescent wave) penetrates a short distance into the sample, allowing for absorption to be measured.

-

-

Data Processing:

-

The instrument's software automatically subtracts the background spectrum from the sample spectrum.

-

The resulting spectrum is typically displayed as % Transmittance versus Wavenumber (cm⁻¹).

-

Identify and label the major absorption peaks.

-

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the molecule's structure through the analysis of its fragmentation patterns.[9]

Fragmentation Analysis (Predicted)

In a typical Electron Ionization (EI) mass spectrum, this compound (Molecular Weight: 159.18 g/mol )[1] would first form a molecular ion (M⁺˙) at m/z = 159. This ion is often unstable and will fragment into smaller, more stable charged species.

Table 4: Predicted Key Mass Fragments for this compound

| m/z Value | Proposed Fragment | Rationale |

|---|---|---|

| 159 | [C₁₀H₉NO]⁺˙ | Molecular Ion (M⁺˙) . The parent molecule with one electron removed. |

| 158 | [M-H]⁺ | Loss of a hydrogen radical, a common fragmentation for primary alcohols. |

| 130 | [M-CHO]⁺ or [M-H-CO]⁺ | Loss of a formyl radical (CHO) or sequential loss of H˙ and carbon monoxide (CO). This fragment corresponds to the stable quinolinyl cation. |

| 129 | [C₉H₇N]⁺˙ | Loss of formaldehyde (CH₂O) via a rearrangement, forming the quinoline radical cation. |

| 102 | [C₈H₆]⁺˙ | Loss of HCN from the m/z 129 fragment, characteristic of nitrogen-containing heterocycles. |

Methodology for MS Data Acquisition (ESI-TOF)

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules, coupled with a Time-of-Flight (TOF) analyzer for high-resolution mass measurement.

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of methanol or acetonitrile and water.

-

A small amount of an acid (like formic acid for positive ion mode) is often added to the solvent to promote protonation and formation of the [M+H]⁺ ion.[10]

-

-

Instrument Setup & Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.

-

The solution is sprayed from a capillary held at a high potential, forming charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (e.g., [M+H]⁺ at m/z 160).

-

The ions are guided into the TOF mass analyzer. An electric field accelerates the ions into a field-free drift tube.

-

Ions are separated based on their velocity; lighter ions travel faster and reach the detector first. The instrument records the time it takes for ions to reach the detector, which is converted to an m/z value.

-

-

Data Analysis:

-

The resulting mass spectrum will show the m/z of the ions detected. For ESI, the primary peak will be the pseudomolecular ion [M+H]⁺ at m/z 160.

-

High-resolution instruments can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

-

Tandem MS (MS/MS) experiments can be performed by selecting the [M+H]⁺ ion, fragmenting it in a collision cell, and analyzing the resulting daughter ions to confirm the fragmentation patterns outlined above.[10]

-

Diagram 2: General Workflow for Spectroscopic Analysis

This diagram illustrates the logical flow from sample preparation to final structural confirmation, integrating the three core spectroscopic techniques.

References

- 1. 6-Hydroxymethylquinoline | C10H9NO | CID 1514385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. 6-Methylquinoline(91-62-3) 1H NMR spectrum [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. This compound | CAS#:100516-88-9 | Chemsrc [chemsrc.com]

- 6. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]

- 7. 6-Hydroxyquinoline | C9H7NO | CID 11374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. uab.edu [uab.edu]

An In-depth Technical Guide to the Synthesis and Characterization of 6-Quinolinylmethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Quinolinylmethanol is a pivotal building block in medicinal chemistry, serving as a precursor for a diverse array of pharmacologically active compounds. Its structural motif is found in various therapeutic agents, making its efficient synthesis and thorough characterization a subject of significant interest in drug discovery and development. This guide provides a comprehensive overview of the synthesis of this compound, detailing two robust synthetic pathways from the readily available quinoline-6-carboxylic acid. We delve into the mechanistic underpinnings of these transformations, offering field-proven insights into experimental design and execution. Furthermore, this document outlines the essential analytical techniques for the comprehensive characterization of the final product, ensuring its identity, purity, and suitability for downstream applications.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, renowned for its presence in a wide range of natural products and synthetic drugs. Its versatile structure allows for functionalization at various positions, leading to compounds with a broad spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1] this compound, with its reactive hydroxymethyl group, is a particularly valuable intermediate for the synthesis of more complex quinoline derivatives.[2] The ability to efficiently synthesize and rigorously characterize this compound is, therefore, a fundamental requirement for research programs targeting novel quinoline-based therapeutics.

Synthetic Pathways to this compound

The synthesis of this compound is most commonly achieved through the reduction of a carbonyl group at the 6-position of the quinoline ring. The readily available quinoline-6-carboxylic acid serves as an excellent starting material.[1] We will explore two primary, reliable methods for this transformation:

-

Method A: Direct reduction of quinoline-6-carboxylic acid using a powerful reducing agent.

-

Method B: A two-step process involving the esterification of quinoline-6-carboxylic acid followed by reduction of the resulting ester.

Method A: Direct Reduction of Quinoline-6-Carboxylic Acid with Lithium Aluminum Hydride (LAH)

Lithium aluminum hydride (LiAlH₄) is a potent and versatile reducing agent capable of reducing carboxylic acids directly to primary alcohols.[3][4] This method offers a more direct route to this compound.

Causality Behind Experimental Choices:

-

Choice of Reducing Agent: LiAlH₄ is chosen for its high reactivity, which is necessary to reduce the relatively unreactive carboxylate anion formed in the initial step of the reaction.[4] Softer reducing agents like sodium borohydride (NaBH₄) are generally not effective for this transformation.

-

Anhydrous Conditions: LiAlH₄ reacts violently with water and protic solvents.[3] Therefore, the use of anhydrous solvents (e.g., dry tetrahydrofuran or diethyl ether) and an inert atmosphere (e.g., nitrogen or argon) is critical for both safety and reaction efficiency.

-

Work-up Procedure: The work-up procedure is designed to safely quench the excess LiAlH₄ and to hydrolyze the aluminum alkoxide intermediate to liberate the desired alcohol. A careful, sequential addition of water and a basic solution is a standard and safe method for this purpose.[5]

Experimental Protocol:

Safety First: Lithium aluminum hydride is a highly reactive and pyrophoric solid. Handle it with extreme caution in a fume hood, away from water and other protic sources. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.[3][6] A Class D fire extinguisher for combustible metals should be readily available.[3]

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled. The system is flushed with dry nitrogen gas.

-

Reagent Addition: Anhydrous tetrahydrofuran (THF) is added to the flask via a cannula, followed by the careful addition of lithium aluminum hydride (1.5 - 2.0 equivalents) in portions. The resulting suspension is stirred.

-

Substrate Addition: Quinoline-6-carboxylic acid (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the LAH suspension via the dropping funnel at a rate that maintains a gentle reflux.

-

Reaction Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: The reaction mixture is cooled in an ice bath. The excess LAH is quenched by the slow, dropwise addition of ethyl acetate, followed by the careful, sequential addition of water and then a 15% aqueous sodium hydroxide solution.[5]

-

Work-up and Isolation: The resulting granular precipitate is filtered off and washed with THF. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., benzene or an ethanol/water mixture) or by column chromatography on silica gel.[7][8][9]

Method B: Esterification Followed by Reduction with Diisobutylaluminum Hydride (DIBAL-H)

This two-step approach involves the initial conversion of the carboxylic acid to an ester, which is then reduced to the alcohol. This method can be advantageous if the direct reduction with LAH proves to be problematic, for instance, due to side reactions. Diisobutylaluminum hydride (DIBAL-H) is a common reagent for the reduction of esters to alcohols.[10][11]

Causality Behind Experimental Choices:

-

Esterification: The conversion of the carboxylic acid to an ester (e.g., a methyl or ethyl ester) makes the carbonyl group more susceptible to reduction by less powerful hydrides and can improve solubility in organic solvents.

-

Choice of Reducing Agent: DIBAL-H is a bulky and less reactive reducing agent compared to LAH.[12] It is particularly useful for the reduction of esters to aldehydes at low temperatures.[12] However, by using an excess of the reagent and allowing the reaction to warm to room temperature, the intermediate aldehyde is further reduced to the primary alcohol.[11]

-

Low-Temperature Reaction: The initial addition of DIBAL-H is typically performed at low temperatures (e.g., -78 °C) to control the reactivity and prevent over-reduction if the aldehyde intermediate were the desired product.[11]

Experimental Protocol:

Step 1: Esterification of Quinoline-6-carboxylic Acid

-

Reaction Setup: Quinoline-6-carboxylic acid is dissolved in an excess of the desired alcohol (e.g., methanol or ethanol).

-

Catalyst Addition: A catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added.

-

Reaction: The mixture is heated to reflux and the reaction is monitored by TLC.

-

Work-up: Upon completion, the reaction mixture is cooled, and the excess alcohol is removed under reduced pressure. The residue is neutralized with a saturated aqueous sodium bicarbonate solution and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated to yield the crude ester.

Step 2: Reduction of the Ester to this compound

Safety First: DIBAL-H is a pyrophoric liquid and should be handled with the same precautions as LAH under an inert atmosphere.[10]

-

Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel. The system is flushed with dry nitrogen.

-

Substrate Addition: The crude ester from the previous step is dissolved in an anhydrous solvent (e.g., toluene or dichloromethane) and added to the flask. The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Reagent Addition: A solution of DIBAL-H in a suitable solvent (e.g., hexanes or toluene, 2.0-2.5 equivalents) is added dropwise via the dropping funnel.

-

Reaction: The reaction mixture is stirred at -78 °C for a period and then allowed to warm to room temperature. The progress is monitored by TLC.

-

Quenching and Work-up: The reaction is cooled in an ice bath and quenched by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).[11] The mixture is stirred vigorously until two clear layers are observed. The layers are separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude alcohol.

Purification: As with Method A, the crude product can be purified by recrystallization or column chromatography.[8][9]

Visualization of the Synthetic Workflow

Caption: Synthetic pathways to this compound.

Characterization of this compound

Thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following table summarizes the key physicochemical and spectroscopic data for this compound.

| Property | Data | Source(s) |

| Molecular Formula | C₁₀H₉NO | [6] |

| Molecular Weight | 159.18 g/mol | [6] |

| Appearance | White to off-white or pinkish solid | [7] |

| Melting Point | 79.5-80.5 °C | [7] |

| ¹H NMR (CDCl₃, 400 MHz) | Predicted δ (ppm): 8.9-8.1 (m, quinoline-H), 7.8-7.4 (m, quinoline-H), 4.8 (s, 2H, -CH₂-), 2.0-3.0 (br s, 1H, -OH) | [7] |

| ¹³C NMR (CDCl₃, 100 MHz) | Predicted δ (ppm): 150-120 (quinoline carbons), 65 (-CH₂-) | [7] |

| IR (KBr, cm⁻¹) | ~3300 (O-H stretch), ~3050 (aromatic C-H stretch), ~2900 (aliphatic C-H stretch), ~1600, 1500 (C=C and C=N stretch) | [6] |

| Mass Spectrometry (EI) | m/z: 159 (M⁺), 130 (M⁺ - CHO) | [13] |

Notes on Spectroscopic Data:

-

¹H NMR: The exact chemical shifts and coupling constants of the aromatic protons on the quinoline ring can be complex due to second-order effects. The methylene protons of the hydroxymethyl group are expected to appear as a singlet, and the hydroxyl proton will be a broad singlet that is exchangeable with D₂O.

-

¹³C NMR: The number of distinct signals in the aromatic region will depend on the symmetry of the molecule. The methylene carbon will appear in the aliphatic region.

-

IR Spectroscopy: The broad O-H stretching band is a key diagnostic feature. The fingerprint region will show characteristic absorptions for the quinoline ring system.

-

Mass Spectrometry: The molecular ion peak (M⁺) at m/z 159 should be prominent. A common fragmentation pattern for benzyl alcohols is the loss of a CHO radical, leading to a fragment at m/z 130.

Conclusion: A Versatile Intermediate for Drug Discovery

This guide has provided a detailed technical overview of the synthesis and characterization of this compound. The presented synthetic routes, based on the reduction of quinoline-6-carboxylic acid and its ester, are reliable and scalable, offering flexibility to the synthetic chemist. The emphasis on the rationale behind experimental choices and detailed safety protocols underscores the importance of a thorough and informed approach to chemical synthesis. The comprehensive characterization data provided serves as a benchmark for ensuring the quality of the synthesized material. As a versatile building block, the efficient and reliable production of high-purity this compound is a critical first step in the journey of discovering and developing novel quinoline-based therapeutic agents.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. ch.ic.ac.uk [ch.ic.ac.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 6-Hydroxymethylquinoline | C10H9NO | CID 1514385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. people.chem.umass.edu [people.chem.umass.edu]

- 9. orgsyn.org [orgsyn.org]

- 10. Diisobutylaluminum Hydride (DIBAL-H) [commonorganicchemistry.com]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]

- 13. Quinolin-8-ylmethanol | C10H9NO | CID 594412 - PubChem [pubchem.ncbi.nlm.nih.gov]

6-Quinolinylmethanol solubility in organic solvents

An In-depth Technical Guide to the Solubility of 6-Quinolinylmethanol in Organic Solvents

Executive Summary

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a cornerstone of drug development, influencing everything from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility of this compound (CAS: 100516-88-9), a key heterocyclic compound. Due to the notable absence of extensive quantitative solubility data in publicly accessible literature, this document delivers a three-fold value: it synthesizes the known physicochemical properties of this compound to ground solubility predictions in established theory, presents a detailed, field-proven experimental protocol for the precise determination of its solubility, and offers insights into the underlying intermolecular forces governing its behavior in various solvent classes.

Physicochemical Profile of this compound

A thorough understanding of a compound's physical and chemical properties is a prerequisite for predicting its solubility. The molecular structure of this compound, featuring a quinoline ring system and a hydroxymethyl group, dictates its interactions with solvents.

The quinoline moiety, a fused benzene and pyridine ring, is aromatic and relatively nonpolar, though the nitrogen atom introduces a degree of polarity and a hydrogen bond acceptor site. The hydroxymethyl group (-CH₂OH) is polar and capable of acting as both a hydrogen bond donor and acceptor. This amphipathic nature suggests a nuanced solubility profile.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO | --INVALID-LINK--[1] |

| Molecular Weight | 159.18 g/mol | --INVALID-LINK--[1] |

| Melting Point | 79.5-80.5 °C | ECHEMI[2] |

| XLogP3 | 1.3 - 1.7 | --INVALID-LINK--[1] |

| Hydrogen Bond Donor Count | 1 | --INVALID-LINK--[1] |

| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK--[1] |

| Appearance | Pink solid | ECHEMI[2] |

Predicted Solubility Behavior in Common Organic Solvents

Based on the principle of "like dissolves like," we can predict the solubility of this compound.[3][4] The XLogP3 value between 1.3 and 1.7 indicates a moderate lipophilicity. The presence of both hydrogen bond donor and acceptor sites suggests that solvents capable of hydrogen bonding will be effective.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the solvents can form strong hydrogen bonds with both the nitrogen of the quinoline ring and the hydroxymethyl group of the solute. |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | Moderate to High | These solvents can act as hydrogen bond acceptors, interacting with the hydroxymethyl group. Dipole-dipole interactions will also be significant. |

| Nonpolar Aprotic | Dichloromethane, Chloroform | Moderate | The quinoline ring's aromaticity allows for van der Waals interactions with these solvents. The overall polarity of the solute may limit high solubility. |

| Nonpolar | Toluene, Hexane | Low to Very Low | The significant polarity imparted by the hydroxymethyl group and the quinoline nitrogen will likely result in poor miscibility with nonpolar solvents. |

| Aqueous | Water | Low | The parent compound, quinoline, is only slightly soluble in cold water.[3] While the hydroxymethyl group enhances water solubility, the larger aromatic system likely keeps it low. |

Experimental Determination of Solubility: A Validated Protocol

To obtain accurate quantitative data, the equilibrium shake-flask method is the gold standard.[5] This protocol ensures that the solution has reached saturation, providing a true measure of thermodynamic solubility.

Rationale for Method Selection

The shake-flask method is chosen for its reliability and direct measurement of equilibrium solubility, which is crucial for thermodynamic modeling and understanding drug behavior in vivo. This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined analytically.

Experimental Workflow Diagram

Caption: Workflow for equilibrium solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is critical to ensure saturation.

-

Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or a temperature-controlled water bath. A standard temperature of 25 °C (298.15 K) is often used.

-

Agitate the samples for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours. A preliminary kinetic study can determine the optimal time.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved microparticles. This step is crucial to avoid overestimation of solubility.

-

-

Concentration Analysis (UV-Vis Spectrophotometry Example):

-

Prepare a stock solution of this compound of known concentration in the solvent of interest.

-

Create a series of standard solutions by serial dilution of the stock solution.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for this compound.

-

Plot a calibration curve of absorbance versus concentration.

-

Accurately dilute a known volume of the filtered saturated solution to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

-

Calculation of Solubility:

-

Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by multiplying the result by the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

-

Physicochemical Principles and Intermolecular Interactions

The solubility of this compound is governed by the balance of energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Caption: Intermolecular forces governing solubility.

-

Hydrogen Bonding: This is likely the most significant interaction in polar protic solvents. The hydroxyl group of this compound can donate a hydrogen bond to a solvent molecule (e.g., the oxygen in ethanol) and accept a hydrogen bond via its oxygen or the quinoline nitrogen.

-

Dipole-Dipole Interactions: In polar aprotic solvents like acetone, the permanent dipole of the solvent will interact with the dipole moment of this compound.

-

Van der Waals Forces: In less polar solvents like dichloromethane, London dispersion forces and dipole-induced dipole interactions with the aromatic quinoline ring will be the primary mode of solvation.

Safety and Handling

According to the Safety Data Sheet (SDS), this compound is considered hazardous.[4] It may cause skin, eye, and respiratory irritation.[4] Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

References

Stability and Storage of 6-Quinolinylmethanol: A Technical Guide for Researchers

This guide provides an in-depth analysis of the stability and optimal storage conditions for 6-Quinolinylmethanol (CAS No: 100516-88-9), a crucial building block in medicinal chemistry and drug development. As researchers and scientists working with this compound, a thorough understanding of its chemical stability is paramount to ensure the integrity of experimental results and the quality of synthesized materials. This document synthesizes known chemical principles of quinoline derivatives with practical, field-proven insights to offer a comprehensive resource for the handling and storage of this compound.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability profile.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO | --INVALID-LINK--[1] |

| Molecular Weight | 159.18 g/mol | --INVALID-LINK--[1] |

| Appearance | Off-white to light yellow solid | General supplier information |

| Solubility | Soluble in water. | --INVALID-LINK--[2] |

Note: Physical properties can vary slightly between batches and suppliers. Always refer to the certificate of analysis for lot-specific data.

Potential Degradation Pathways

The stability of this compound is influenced by its quinoline core and the reactive hydroxymethyl group. Based on the known chemistry of quinolines and aromatic alcohols, several degradation pathways can be anticipated.[3] Discoloration, often to yellow and then brown, is a common visual indicator of degradation for quinoline compounds.[1]

Oxidation

The primary degradation pathway for this compound is likely oxidation. The hydroxymethyl group is susceptible to oxidation to form the corresponding aldehyde and subsequently the carboxylic acid. The electron-rich quinoline ring itself can also be a target for oxidation, potentially leading to the formation of N-oxides or hydroxylated derivatives.[1][3] Exposure to atmospheric oxygen and strong oxidizing agents should be minimized.[2]

Photodegradation

Quinoline and its derivatives are known to be sensitive to light.[1][4] Exposure to UV and visible light can induce photochemical reactions, leading to the formation of various degradation products, including hydroxyquinolines.[4] The rate of photodegradation can be influenced by factors such as pH and the presence of photosensitizers.[4] Therefore, it is crucial to protect this compound and its solutions from light.

Acid and Base Hydrolysis

Mandatory Visualization: Potential Degradation Pathways

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling

To maintain the integrity and purity of this compound, strict adherence to proper storage and handling protocols is essential.

Storage Conditions for Solid Compound

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C. | Reduces the rate of potential thermal degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Minimizes oxidation by atmospheric oxygen.[6] |

| Light | Protect from light. Store in an amber vial or a light-blocking container. | Prevents photodegradation.[1] |

| Moisture | Keep container tightly closed in a dry and well-ventilated place. | The compound is hygroscopic and moisture can facilitate degradation. |

| Incompatibilities | Avoid strong oxidizing agents, bases, and halogens. | These substances can react with and degrade the compound.[2] |

Handling and Preparation of Solutions

When preparing solutions of this compound for experimental use, the following steps should be taken to minimize degradation:

-

Use High-Purity Solvents: Solvents should be of high purity and free from peroxides or other oxidizing impurities.

-

Inert Atmosphere: For applications requiring high stability, it is recommended to degas solvents and handle the solution under an inert atmosphere.

-

pH Control: The pH of aqueous solutions can significantly impact the stability of quinoline compounds.[1] If the application allows, using a buffered solution at a neutral or slightly acidic pH may enhance stability. The optimal pH should be determined experimentally for the specific application.

-

Freshly Prepared Solutions: It is best practice to prepare solutions fresh for each experiment. If storage of a stock solution is necessary, it should be stored under the same recommended conditions as the solid material (refrigerated, protected from light, and under an inert atmosphere).

-

Filtration: After dissolution, filter the solution through a compatible 0.22 µm filter to remove any particulate matter.

Mandatory Visualization: Workflow for Handling and Solution Preparation

Caption: Recommended workflow for handling and solution preparation.

Stability Assessment: Experimental Protocols

To ensure the reliability of experimental data, it is often necessary to confirm the stability of this compound under specific experimental conditions. Forced degradation studies are a valuable tool for this purpose.[7]

Protocol for a Forced Degradation Study

This protocol outlines a general procedure to assess the stability of this compound under various stress conditions.[6][8]

-

Prepare a Stock Solution: Accurately prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

-

Apply Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature and an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis.

-

Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep at room temperature.

-

Thermal Degradation: Store the stock solution and solid compound at an elevated temperature (e.g., 80°C).

-

Photolytic Degradation: Expose the stock solution in a transparent vial to a light source that provides both UV and visible light. A control sample should be wrapped in aluminum foil.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Preparation: Neutralize acidic and basic samples before analysis. Dilute all samples to an appropriate concentration.

-

Analysis: Analyze the samples using a stability-indicating analytical method.

Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating and quantifying the parent compound from its degradation products.[6][9]

-

Column: A C18 reversed-phase column is a common starting point for quinoline compounds.[10]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically required to achieve good separation.

-

Detection: UV detection is suitable for quinoline derivatives. The detection wavelength should be chosen based on the UV spectrum of this compound.

-

Method Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness to ensure it can reliably quantify this compound in the presence of its degradation products.[6]

Conclusion

The chemical stability of this compound is a critical factor for its successful application in research and development. By understanding its potential degradation pathways—primarily oxidation and photodegradation—and implementing the recommended storage and handling procedures, researchers can ensure the integrity and purity of this valuable compound. For critical applications, conducting forced degradation studies and employing a validated stability-indicating analytical method are strongly advised to confirm stability under specific experimental conditions.

References

- 1. Photocatalytic degradation of quinoline in aqueous TiO{sub 2} suspension (Journal Article) | ETDEWEB [osti.gov]

- 2. Evaluation of quinoline photodegradation from g-C 3 N 4 /TiO 2 heterostructured materials | XIV Encontro de Catálise do Norte, Nordeste e Centro-Oeste [submissao.sbcat.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. benchchem.com [benchchem.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

The Strategic Derivatization of 6-Quinolinylmethanol: A Technical Guide for Biological Screening and Lead Discovery

Introduction: The Quinoline Scaffold as a Cornerstone in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as a "privileged scaffold" in the realm of medicinal chemistry.[1] Its inherent structural features and the capacity for diverse substitutions have given rise to a vast array of compounds with significant therapeutic value.[2][3] From the historical antimalarial quinine to modern anticancer agents, quinoline derivatives have consistently demonstrated a broad spectrum of pharmacological activities.[4] This guide focuses on a specific, yet highly versatile starting material: 6-quinolinylmethanol. The strategic derivatization of its hydroxyl group offers a powerful avenue for generating novel molecular entities for biological screening and the discovery of new therapeutic leads.

This in-depth technical guide provides a comprehensive overview of the derivatization strategies for this compound, detailed protocols for the synthesis and subsequent biological evaluation of its derivatives, and insights into the interpretation of structure-activity relationships (SAR).

The Rationale for Derivatizing this compound: A Gateway to Chemical Diversity

The hydroxyl group of this compound serves as a prime handle for chemical modification. Its derivatization into esters and ethers allows for the systematic exploration of key physicochemical properties that are critical for biological activity, including:

-

Lipophilicity: Modifying the lipophilicity of a molecule can significantly impact its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to cross cell membranes and interact with target proteins.

-

Steric Bulk: The size and shape of the substituent can influence the compound's binding affinity and selectivity for its biological target.

-

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups can alter the electronic distribution within the quinoline scaffold, potentially modulating its interaction with biological macromolecules.

-

Hydrogen Bonding Capacity: The conversion of the hydroxyl group into an ester or ether modifies the hydrogen bonding potential of the molecule, which can be crucial for target recognition.

By systematically creating a library of this compound derivatives, researchers can effectively probe the chemical space around this scaffold to identify compounds with desired biological activities.

Synthetic Strategies for the Derivatization of this compound

The primary routes for derivatizing the hydroxyl group of this compound are esterification and etherification. These well-established reactions offer reliable and versatile methods for introducing a wide range of functional groups.

Esterification of this compound

The formation of an ester linkage is a common and effective strategy for derivatization. The Fischer-Speier esterification, a classic acid-catalyzed reaction, is a straightforward method for this transformation.

Objective: To synthesize a representative ester derivative, quinolin-6-ylmethyl benzoate.

Materials:

-

This compound

-

Benzoic acid

-

Concentrated sulfuric acid (H₂SO₄)

-

Toluene

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve this compound (1 equivalent) and benzoic acid (1.2 equivalents) in toluene.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the reaction mixture.

-

Reflux and Water Removal: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the ester product. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.

-